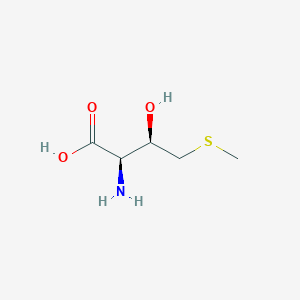
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid
Beschreibung
Octacosanol is a natural compound that belongs to the class of long-chain fatty alcohols. It is commonly found in various plant waxes, including wheat germ oil, rice bran oil, and sugarcane wax . This compound has gained significant attention in the field of nutrition and supplements due to its potential health benefits, such as improving exercise performance, enhancing brain function, and supporting cardiovascular health .
Eigenschaften
CAS-Nummer |
119593-66-7 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(2R,3R)-2-amino-3-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI-Schlüssel |
GFJWMGGGLQICCP-IUYQGCFVSA-N |
SMILES |
CSCC(C(C(=O)O)N)O |
Isomerische SMILES |
CSC[C@@H]([C@H](C(=O)O)N)O |
Kanonische SMILES |
CSCC(C(C(=O)O)N)O |
Synonyme |
D-Threonine, 4-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Octacosanol kann durch verschiedene Verfahren synthetisiert werden. Ein effizientes synthetisches Verfahren beinhaltet die Herstellung von 1-Octacosanol aus kommerziell erhältlichen Lipid-basierten Zwischenprodukten wie Sebacinsäure (Decandisäure) und Stearylalkohol . Der Schlüsselschritt in dieser Synthese ist die Herstellung von tert-Butylestern, gefolgt von der Reduktion zu Octacosanol.
Industrielle Produktionsverfahren: Die industrielle Produktion von Octacosanol beinhaltet häufig die Extraktion aus natürlichen Quellen. Häufige Verfahren sind die Soxhlet-Extraktion und die Extraktion mit überkritischen Fluiden . Diese Verfahren werden verwendet, um Octacosanol aus Pflanzenwachsen wie Zuckerrohrwachs, Weizenkeimöl und Reiskleieöl zu extrahieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Octacosanol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Veresterung.
Häufige Reagenzien und Bedingungen:
Oxidation: Octacosanol kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von Octacosanol kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Veresterung: Octacosanol kann mit Fettsäuren wie Linolsäure unter Verwendung von Katalysatoren wie ionischen Flüssigkeiten verestert werden.
Hauptprodukte:
Oxidation: Produziert Octacosansäure.
Reduktion: Behält die primäre Alkoholstruktur bei.
Veresterung: Bildet Ester wie Octacosanollinoleat.
Wissenschaftliche Forschungsanwendungen
Octacosanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer langkettiger Fettalkohole und Ester verwendet.
5. Wirkmechanismus
Octacosanol übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Lipidstoffwechsel: Hemmt die endogene Cholesterinsynthese und verstärkt den Abbau von Low-Density-Lipoproteinen.
Neurologische Wirkungen: Verbessert Gedächtnis und kognitive Funktion durch Erhöhung des Blutflusses zum Gehirn und Steigerung der Neurotransmitterproduktion.
Entzündungshemmende und antioxidative Wirkungen: Reguliert mehrere Signalwege wie AMPK, PI3K/Akt und MAPK/NF-κB.
Wirkmechanismus
Octacosanol exerts its effects through various molecular targets and pathways:
Lipid Metabolism: Inhibits endogenous cholesterol biosynthesis and enhances low-density lipoprotein catabolism.
Neurological Effects: Enhances memory and cognitive function by increasing blood flow to the brain and enhancing neurotransmitter production.
Anti-inflammatory and Antioxidant Effects: Regulates multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB.
Vergleich Mit ähnlichen Verbindungen
Octacosanol wird oft mit anderen langkettigen Fettalkohlen und Policosanolen verglichen:
Policosanol: Eine Mischung aus langkettigen Fettalkohlen, wobei Octacosanol die Hauptkomponente ist.
Ergosterol: Ein weiterer langkettiger Fettalkoho mit ähnlichen lipidsenkenden Wirkungen.
Sphingomyelin: Ein Lipidmolekül mit Funktionen in der Zellsignalisierung und Membranstruktur.
Einzigartigkeit: Octacosanol zeichnet sich durch seine hohe Stabilität, die förderlichen biologischen Aktivitäten und die breite Palette an gesundheitlichen Vorteilen aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


